2-(4-amino-1H-pyrazol-1-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 140.14 g/mol. It features a pyrazole ring, which is a five-membered structure containing two nitrogen atoms, and an acetamide functional group. This compound is recognized for its potential applications in medicinal chemistry, particularly due to its biological activity related to enzyme inhibition and cancer treatment.
2-(4-amino-1H-pyrazol-1-yl)acetamide can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is classified as a pyrazole derivative, which is a category of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The compound has garnered attention for its potential as a drug candidate in pharmacological research.
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetamide typically involves several key steps:
Industrial methods may optimize these steps using continuous flow reactors and environmentally friendly solvents to enhance yield and reduce costs.
2-(4-amino-1H-pyrazol-1-yl)acetamide can participate in various chemical reactions:
The mechanism of action for 2-(4-amino-1H-pyrazol-1-yl)acetamide primarily involves its interaction with specific biological targets:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 140.14 g/mol |
IUPAC Name | 2-(4-amino-1H-pyrazol-1-yl)acetamide |
InChI | InChI=1S/C5H8N4O/c6-4... |
InChI Key | MAVOONNUTMUHHG-UHFFFAOYSA-N |
The compound is classified under irritants according to GHS hazard classification.
2-(4-amino-1H-pyrazol-1-yl)acetamide has several scientific applications:
Scaffold hopping has emerged as a pivotal strategy for optimizing the bioactivity and physicochemical properties of pyrazolylacetamide-based kinase inhibitors. This approach replaces core structural elements with bioisosteric motifs while preserving critical pharmacophoric features. In the context of VEGFR-2 inhibitors, researchers successfully applied scaffold hopping to transform the lead compound W1 (3-amino-1H-indazole, IC₅₀ = 892 nM) into optimized pyrazolylacetamide derivatives. The strategic replacement of the indazole scaffold with a 4-aminopyrazole acetamide framework yielded compound W13, which demonstrated significantly enhanced enzymatic inhibition (IC₅₀ = 360 nM) and potent anti-angiogenic effects in gastric cancer models .
Molecular docking analyses reveal that scaffold hopping preserves essential hydrogen bonding with VEGFR-2's hinge region (Leu83 residue) while optimizing hydrophobic pocket occupancy. The 4-aminopyrazole moiety serves as a versatile bioisostere for phenylsulfonamide groups, improving ligand efficiency metrics and metabolic stability. This approach has been systematically validated through the SwissBioisostere database, confirming pyrazole as a favorable benzene replacement in >80% of reported cases [7].
Table 1: Impact of Scaffold Hopping on VEGFR-2 Inhibition
Compound | Core Scaffold | VEGFR-2 IC₅₀ (nM) | Key Structural Modification |
---|---|---|---|
W1 | 3-Amino-1H-indazole | 892 | Lead compound |
W13 | 4-Aminopyrazolylacetamide | 360 | Scaffold hop + acetamide optimization |
Sorafenib* | Biarylurea | 58 | Reference clinical inhibitor |
Achieving precise regiocontrol during N1-functionalization of 4-aminopyrazole intermediates presents significant synthetic challenges due to the ambident nucleophilicity of pyrazole tautomers. Patent literature reveals that direct alkylation of unprotected 4-aminopyrazoles typically yields mixtures of N1- and N2-regioisomers (typically 1.5:1 ratio). To overcome this, advanced protection/deprotection sequences have been developed:
Commercial availability of N1-functionalized building blocks like 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide (CAS 1156593-84-8) demonstrates the scalability of these methodologies for gram-scale production [6].
Table 2: Regioselective Protection Strategies for 4-Aminopyrazole
Protecting Group | Reaction Conditions | N1:N2 Ratio | Deprotection Method |
---|---|---|---|
None (unprotected) | K₂CO₃, DMF, 25°C | 1.5:1 | Not applicable |
Acetyl | Et₃N, CH₂Cl₂, 0°C→25°C | 20:1 | NaOH/MeOH/H₂O |
Formyl | HCO₂H, reflux | >50:1 | 6M HCl, 80°C |
Boc | (Boc)₂O, DMAP, CH₃CN | >50:1 | TFA/DCM |
The C2-acetamide moiety serves as a critical vector for modulating the physicochemical and pharmacological properties of pyrazolylacetamide derivatives. Several efficient coupling strategies enable diversification of this sector:
The electron-withdrawing nature of the pyrazole ring significantly activates the adjacent methylene group toward nucleophilic displacement. This property facilitates direct alkylation of amines with 2-haloacetamide precursors under mild conditions (K₂CO₃, DMF, 60°C), providing access to sterically hindered N,N-diethyl derivatives like 2-(4-amino-1H-pyrazol-1-yl)-N,N-diethylacetamide (C₉H₁₆N₄O, MW 196.25 g/mol, XLogP₃ = -0.1) [4].
Table 3: Impact of Acetamide Substituents on Compound Properties
Substituent (R) | Example Compound | Molecular Weight (g/mol) | XLogP₃ | Key Property Influence |
---|---|---|---|---|
-NHCH₃ | N-methylacetamide | 142.15 | -0.8 | Enhanced CNS penetration |
-N(CH₃)₂ | N,N-dimethylacetamide | 156.18 | -0.5 | Increased metabolic stability |
-N(C₂H₅)₂ | N,N-diethylacetamide | 196.25 | -0.1 | Optimal logD for membrane permeability |
-NHCH₂CH₂OH | N-(2-hydroxyethyl)acetamide | 184.20 | -1.2 | Improved aqueous solubility |
While solution-phase synthesis dominates current literature, emerging solid-phase strategies show exceptional promise for rapid analog generation of pyrazolylacetamide libraries. Two innovative approaches have been validated:
Microwave-assisted solid-phase synthesizers significantly accelerate these processes, reducing coupling cycles from 8 hours to <30 minutes while maintaining yields >90%. Automated purification via integrated flash chromatography modules provides analytically pure compounds suitable for immediate biological screening, establishing an integrated platform for Structure-Activity Relationship (SAR) exploration across hundreds of analogs monthly.
Comprehensive Compound Index
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2